molecular formula C24H33N3O5S B6518867 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 904830-08-6

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B6518867
CAS RN: 904830-08-6
M. Wt: 475.6 g/mol
InChI Key: XZMDPOJXQMYCPO-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The product’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .


Chemical Reactions Analysis

The title compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained via a four-step protocol .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The synthesis and study of phenoxy acetamide derivatives fall within the realm of medicinal chemistry. Researchers investigate their molecular interactions, physicochemical properties, and biological effects. These compounds serve as potential therapeutic agents, either by enhancing existing drugs or designing novel ones. The specific functional groups and molecular structure play a crucial role in determining their efficacy and safety .

Mechanism of Action

In a study, six synthetic piperazine derivatives were screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies . Compound D2 was found to be a potential AChEI with adequate pharmacokinetic properties, as supported by in silico study .

Future Directions

Further in vivo studies were designed to examine the protective effect of piperazine derivative D2 (3 and 5 mg/kg for 6 weeks) in ameliorating the alterations induced by aluminium chloride (AlCl 3) on behavioural and neurochemical indices . Thus, our results support the neuroprotective potential of compound D2, thus validating its use in alleviating toxic effects of aluminium .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S/c1-19(2)20-4-8-23(9-5-20)32-18-24(28)25-12-17-33(29,30)27-15-13-26(14-16-27)21-6-10-22(31-3)11-7-21/h4-11,19H,12-18H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMDPOJXQMYCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

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